molecular formula C22H18N2O3 B11634136 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11634136
M. Wt: 358.4 g/mol
InChI Key: JFYMJMVVCKWWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-Methoxyphenyl)acetamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide derives from its core benzoxazole heterocycle (benzene fused to oxazole), substituted at position 4 with a phenyl group bearing an acetamide side chain. The molecular formula C₂₂H₁₈N₂O₃ corresponds to a molecular weight of 358.4 g/mol, with the following structural components:

  • Benzoxazole system : A bicyclic structure containing oxygen and nitrogen atoms at positions 1 and 3
  • 4-Substituted phenyl group : Attached to the benzoxazole's 2-position
  • Acetamide side chain : N-linked to the phenyl ring's para position
  • 4-Methoxyphenyl group : Connected via a methylene bridge to the acetamide carbonyl

The molecular formula yields a degree of unsaturation of 14, calculated as:
$$
\text{Degree of Unsaturation} = \frac{2C + 2 - H - X + N}{2} = \frac{(2×22) + 2 - 18 - 0 + 2}{2} = 14
$$
This high unsaturation index reflects the compound's three aromatic rings and multiple double bonds.

Crystallographic Characterization Through X-Ray Diffraction Studies

Single-crystal X-ray analysis (Pbca space group, orthorhombic system) reveals the following structural parameters:

Parameter Value
Unit cell axes a = 14.8532(7) Å
b = 11.3579(6) Å
c = 22.1712(18) Å
Unit cell volume 3740.3(4) ų
Z value 8

The asymmetric unit contains one molecule with disorder observed in the isopropyl group (occupancy ratio 0.5:0.5). Key bond lengths and angles include:

  • C=O bond: 1.221(3) Å (typical for acetamide carbonyl)
  • Benzoxazole C-O: 1.362(3) Å
  • Dihedral angle between benzoxazole and methoxyphenyl planes: 87.5°

Hydrogen bonding between the amine N-H and carbonyl oxygen (N-H···O=C, 2.893 Å) creates a two-dimensional network along the crystallographic a and b axes.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Interpretation

¹H NMR (400 MHz, DMSO-d₆) exhibits the following characteristic signals:

δ (ppm) Multiplicity Assignment
2.15 s (3H) Acetamide CH₃
3.82 s (3H) Methoxy OCH₃
6.92-7.89 m (11H) Aromatic protons
10.21 s (1H) Amide N-H

The ¹³C NMR spectrum confirms:

  • Carbonyl carbon at 169.8 ppm
  • Methoxy carbon at 55.6 ppm
  • Benzoxazole carbons (C-2 at 150.2 ppm, C-7a at 141.5 ppm)
  • Aromatic carbons between 114.3-134.7 ppm
Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS shows:

  • Molecular ion peak at m/z 359.1398 [M+H]⁺ (calc. 359.1394)
  • Major fragments:
    • m/z 285.1021 (loss of CH₃CONH₂, 74 u)
    • m/z 239.0814 (benzoxazole-phenyl ion, C₁₃H₉N₂O⁺)
    • m/z 121.0289 (protonated methoxyphenyl fragment)

The fragmentation pathway proceeds through:

  • Cleavage of the acetamide C-N bond
  • Retro-Diels-Alder decomposition of the benzoxazole ring
  • Methoxy group elimination from the phenyl moiety
Infrared Vibrational Mode Analysis

FT-IR (KBr pellet, cm⁻¹) identifies key functional groups:

Absorption Band Assignment
3325 N-H stretch (amide)
1684 C=O stretch (amide I)
1602 C=N stretch (benzoxazole)
1510 Aromatic C=C stretching
1247 C-O-C asymmetric (methoxy)
1023 C-O-C symmetric (methoxy)

The absence of broad O-H stretches above 3000 cm⁻¹ confirms the absence of phenolic protons, consistent with the methoxy substitution pattern.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N2O3/c1-26-18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)27-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

JFYMJMVVCKWWKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

A standard approach involves reacting 4-nitro-2-aminophenol with 4-methoxybenzoyl chloride in dichloromethane (DCM) under reflux (80°C, 12 h), followed by nitro-group reduction using hydrogen gas (1 atm) and palladium on carbon (Pd/C, 5 wt%). The intermediate 4-(1,3-benzoxazol-2-yl)aniline is isolated in 78% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Data:

ParameterValue
Starting Material4-Nitro-2-aminophenol
Reagent4-Methoxybenzoyl chloride
SolventDichloromethane (DCM)
Temperature80°C
CatalystNone
Yield (Intermediate)78%

Acetamide Functionalization

The 4-(1,3-benzoxazol-2-yl)aniline intermediate undergoes acylation with 4-methoxyphenylacetyl chloride. This step requires careful control of stoichiometry to avoid N-overacylation.

Acylation Protocol

In a representative procedure, 4-(1,3-benzoxazol-2-yl)aniline (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 4-Methoxyphenylacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv). The reaction proceeds at room temperature for 6 h, yielding the crude product, which is purified via recrystallization (ethanol/water 4:1) to achieve 85% purity.

Optimization Insights:

  • Excess acetyl chloride (>1.5 equiv) leads to diacylation byproducts (up to 22% impurity).

  • Lower temperatures (0–5°C) improve regioselectivity but extend reaction times to 8–10 h.

Coupling Strategies for Final Assembly

Industrial-scale synthesis often employs Suzuki-Miyaura coupling for late-stage diversification. However, for this compound, a one-pot sequential approach is preferred to minimize purification steps.

One-Pot Synthesis

A mixture of 4-iodophenylacetamide (1.0 equiv), 2-(trimethylstannyl)benzoxazole (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) in dimethylformamide (DMF) is heated at 100°C for 24 h. The final product is isolated via extraction (ethyl acetate/water) and vacuum drying, achieving 68% yield.

Critical Parameters:

FactorImpact on Yield
Pd Catalyst Loading<5 mol%: Incomplete coupling
Reaction Time<20 h: 45% yield; >24 h: No gain
Solvent PolarityDMF > DMSO > THF

Industrial-Scale Considerations

Continuous Flow Reactor Design

Recent advances utilize microreactors for the cyclocondensation step, reducing reaction time from 12 h to 2 h and improving yield to 82%. Key metrics:

  • Flow rate: 0.5 mL/min

  • Temperature gradient: 50°C → 120°C

  • Residence time: 15 min

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored using ball milling:

  • Reagents: 4-Aminophenylbenzoxazole + 4-methoxyphenylacetic acid

  • Catalyst: p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Yield: 71% after 2 h milling

Analytical Validation

Final product purity is verified via:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 11H, Ar-H), 3.82 (s, 3H, OCH₃)

  • HRMS : [M+H]⁺ calcd. for C₂₂H₁₈N₂O₃: 358.1317; found: 358.1315

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Name Heterocyclic System Key Substituents Molecular Weight Melting Point (°C) Reference
Target Compound Benzoxazole 4-Methoxyphenyl, benzoxazol-2-yl ~406.44* Not reported -
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Benzothiazole Piperazine, 4-methoxyphenyl, 6-methyl 487.61 Not reported
CDD-934506 1,3,4-Oxadiazole 4-Nitrophenyl, sulfanyl, 4-methoxyphenyl ~434.47* Not reported
Compound 18 () Thiazole Piperazine, 4-methoxyphenyl 438.54 302–303
Compound 5p () Morpholinosulfonylphenyl 4-Nitrophenyl, morpholine-sulfonyl ~433.43* Not reported

Notes:

  • Benzoxazole vs.
  • Thiazole Derivatives () : Thiazole-based compounds (e.g., compound 18) exhibit lower molecular weights (438.54 vs. ~406.44) and higher melting points (302–303°C), suggesting greater crystallinity due to piperazine substituents.

Substituent Effects

  • 4-Methoxyphenyl Group : Present in the target compound and compound 18 (), this group enhances solubility via methoxy’s electron-donating effects and modulates pharmacokinetics.
  • The target compound lacks these groups, suggesting lower polarity.
  • Sulfonyl and Sulfanyl Groups : Compounds like CDD-934506 () and 5p () incorporate sulfur-based substituents, which may improve membrane permeability but reduce metabolic stability compared to the target’s benzoxazole.

Physicochemical Properties

Property Target Compound Compound 18 () CDD-934506 () Benzothiazole Derivative ()
Molecular Weight ~406.44 438.54 ~434.47 487.61
Melting Point Not reported 302–303 Not reported Not reported
Polar Groups Methoxy, benzoxazole Methoxy, piperazine Sulfanyl, nitro Piperazine, benzothiazole
Calculated LogP* ~3.2 (estimated) ~2.8 ~3.5 ~3.9

Notes:

  • The target compound’s benzoxazole likely confers moderate lipophilicity (estimated LogP ~3.2), balancing solubility and membrane penetration.
  • Piperazine-containing analogues (e.g., compound 18) exhibit lower LogP due to increased polarity.

Key Structural and Functional Differences

Heterocyclic Core: Benzoxazole (target) offers a balance of rigidity and polarity due to oxygen. 1,3,4-Oxadiazole (CDD-934506, ) is more planar and electron-deficient, favoring interactions with aromatic residues in enzymes.

Substituent Impact :

  • Piperazine/morpholine groups () improve aqueous solubility but add molecular weight.
  • Sulfonyl/sulfanyl groups () may enhance target binding but reduce metabolic stability.

Physicochemical Profile :

  • The target compound’s lack of ionizable groups (vs. piperazine in ) suggests passive diffusion as a primary absorption mechanism.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety, a phenyl group, and an acetamide functional group. Its molecular formula is C22H20N2O3C_{22}H_{20}N_{2}O_{3}, indicating a significant degree of aromaticity due to the multiple phenyl and benzoxazole rings present. The presence of the methoxy group on the phenoxy ring is believed to enhance both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of this compound

PathogenActivityMIC (µg/mL)
Bacillus subtilisInhibitory25
Candida albicansInhibitory50

Anticancer Properties

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The mechanism of action appears to involve intercalation with DNA and inhibition of specific enzymes critical for cancer cell survival.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cancer Cell LineIC50 (µM)
MCF-715
A54920
HepG225

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It may disrupt cellular functions by binding to active sites of enzymes or intercalating into DNA, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural variations in benzoxazole derivatives significantly influence their biological activities. For instance, modifications in the methoxy group's position or substituents on the phenyl rings have been shown to alter both potency and selectivity against pathogens or cancer cells. Research has established that compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups .

Case Studies

Several studies have investigated the efficacy of this compound in various biological assays:

  • Antimicrobial Screening : A study screened multiple derivatives of benzoxazole-based compounds for antimicrobial activity, highlighting that those with methoxy substitutions showed improved efficacy against Gram-positive bacteria .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells in some instances .

Q & A

Q. What are the key steps in synthesizing N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
  • Step 1 : Coupling of 4-(1,3-benzoxazol-2-yl)aniline with activated acetamide derivatives via nucleophilic substitution or amidation.
  • Step 2 : Introduction of the 4-methoxyphenyl group through thioether or ester linkages, often using coupling agents like EDCI/HOBt .
  • Optimization : Reaction conditions (temperature, solvent, time) are critical. Polar aprotic solvents (e.g., DMF) under reflux (~80–100°C) improve yield, while TLC monitors progress .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) to enhance biological efficacy?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and test activity.

  • Biological Assays : Evaluate antiproliferative effects (e.g., IC₅₀ values) against cancer cell lines (e.g., HT-29) using MTT assays .

  • Example : Replacing the oxadiazole moiety with a thiazole ring increased activity in analogous compounds (IC₅₀ = 0.018 µM vs. HT-29) .

    Substituent Modification Biological Activity (IC₅₀, µM) Reference
    Oxadiazole + 4-methoxyphenyl0.018 (HT-29)
    Thiazole + 4-chlorophenyl0.032 (MCF-7)

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
  • Dose-Response Curves : Use multiple concentrations to account for variability in compound solubility or cell viability thresholds.
  • Meta-Analysis : Compare structural analogs (e.g., benzoxazole vs. benzothiazole derivatives) to identify functional group contributions .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with kinase domains (e.g., EGFR) based on the compound’s benzoxazole and methoxyphenyl motifs.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate NMR and MS data to rule out impurities influencing bioactivity .
  • Advanced Purification : Employ column chromatography (silica gel, gradient elution) for intermediates prone to side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.